molecular formula C8H12N4O B2371131 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole CAS No. 1796880-21-1

1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole

Cat. No.: B2371131
CAS No.: 1796880-21-1
M. Wt: 180.211
InChI Key: AQDWVLAUISAQJM-UHFFFAOYSA-N
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Description

1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a methyl group and a pyrrolidine-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to yield the triazole ring. The specific conditions for the synthesis may vary, but common reagents include copper sulfate and sodium ascorbate in a solvent such as water or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the triazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

    1-Methyl-1H-1,2,3-triazole: Lacks the pyrrolidine-1-carbonyl group, making it less versatile in certain applications.

    4-(Pyrrolidine-1-carbonyl)-1H-1,2,3-triazole: Lacks the methyl group, which can affect its reactivity and binding properties.

    1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,4-triazole: Has a different triazole ring structure, leading to different chemical and biological properties.

Uniqueness: 1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole is unique due to the combination of the triazole ring with both a methyl group and a pyrrolidine-1-carbonyl group

Properties

IUPAC Name

(1-methyltriazol-4-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-11-6-7(9-10-11)8(13)12-4-2-3-5-12/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDWVLAUISAQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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